2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide
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Overview
Description
2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide is a complex organic compound that features an indole moiety, a formamido group, and a methanesulfonamide group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The formamido group can be introduced through formylation reactions, often using formic acid or formamide as reagents . The methanesulfonamide group is typically introduced via sulfonation reactions, using methanesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile, such as halogens or nitro groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the formamido group can produce primary amines .
Scientific Research Applications
2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in tryptophan metabolism . The formamido and methanesulfonamide groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole moiety.
Uniqueness
2-[(1H-indol-3-yl)formamido]-N-(3-methanesulfonamidophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the formamido and methanesulfonamide groups may enhance its solubility, stability, and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
N-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-27(25,26)22-13-6-4-5-12(9-13)21-17(23)11-20-18(24)15-10-19-16-8-3-2-7-14(15)16/h2-10,19,22H,11H2,1H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKRPPRZVBYSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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